alpha-Fluoro-alpha-methyl-beta-oxo-benzenepropanoic acid methyl ester
Description
α-Fluoro-α-methyl-β-oxo-benzenepropanoic acid methyl ester is a fluorinated aromatic β-keto ester characterized by a benzene ring attached to a propanoic acid backbone. Key structural features include:
- α-Fluoro substituent: Introduces electronegativity and steric hindrance.
- α-Methyl group: Enhances steric bulk and influences conformational stability.
- β-Oxo (keto) group: Increases electrophilicity, enabling nucleophilic reactions.
- Methyl ester moiety: Affects solubility and metabolic stability.
This compound’s unique structure suggests applications in pharmaceuticals, agrochemicals, or organic synthesis, where fluorine’s bioisosteric properties and the β-keto ester’s reactivity are critical .
Properties
CAS No. |
765271-39-4 |
|---|---|
Molecular Formula |
C11H11FO3 |
Molecular Weight |
210.20 g/mol |
IUPAC Name |
methyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate |
InChI |
InChI=1S/C11H11FO3/c1-11(12,10(14)15-2)9(13)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
FYFHWEKLNCVNSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)(C(=O)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Fluoro-alpha-methyl-beta-oxo-benzenepropanoic acid methyl ester typically involves the fluorination of alpha-methyl-beta-oxo-benzenepropanoic acid methyl ester. One common method is the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Alpha-Fluoro-alpha-methyl-beta-oxo-benzenepropanoic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Alpha-Fluoro-alpha-methyl-beta-oxo-benzenepropanoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of alpha-Fluoro-alpha-methyl-beta-oxo-benzenepropanoic acid methyl ester involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain targets. The keto group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Benzenepropanoic Acid Derivatives with Varied Ester Groups
Compounds such as 4-fluoro-β-oxo-benzenepropanoic acid 2-methoxyethyl ester and 2-ethoxyethyl ester (EPA Registry) share the fluorinated β-oxo backbone but differ in ester groups. Key distinctions:
- Metabolic stability : Longer ester chains may resist enzymatic hydrolysis, prolonging biological activity.
| Compound Name | Ester Group | Key Property |
|---|---|---|
| Target compound | Methyl | High reactivity, moderate lipophilicity |
| 4-Fluoro-β-oxo-benzenepropanoic acid 2-methoxyethyl ester | Methoxyethyl | Enhanced lipophilicity |
Ethyl 2-Methyl-3-Oxo-3-Phenylpropanoate
Synonyms: α-Methyl-β-oxo-benzenepropanoic acid ethyl ester (CAS 94-02-0) .
- Structural differences : Replaces α-fluoro with α-methyl and uses an ethyl ester.
- Impact of fluorine vs. methyl: Fluorine’s electronegativity increases acidity of the α-proton, facilitating enolate formation in synthesis.
- Ester group : Ethyl esters generally confer higher lipophilicity than methyl esters, altering pharmacokinetics.
Ethyl Benzoylacetate (Ethyl 3-Oxo-3-Phenylpropanoate)
Synonyms: β-Oxo-benzenepropanoic acid ethyl ester (CAS 94-02-0) .
- Simpler structure : Lacks α-fluoro and α-methyl substituents.
- Reactivity : The absence of α-substituents reduces steric hindrance, increasing susceptibility to nucleophilic attack at the β-keto group.
- Applications : Widely used as a flavoring agent (FEMA 2423), highlighting differences in bioactivity compared to fluorinated analogues .
Methyl 3-Oxo-2-Phenylpropanoate
Synonyms: Methyl α-formylphenylacetate (CAS 5894-79-1) .
- Comparative reactivity: The unsubstituted α-position allows easier enolization, making it more reactive in aldol condensations than the target compound.
Functional and Reactivity Comparisons
Enzymatic Interactions
Chromatographic Behavior
- GC-MS profiles: Fluorine increases molecular weight and polarity, leading to distinct retention times compared to non-fluorinated analogues (e.g., hexadecanoic acid methyl ester, octadecenoic acid methyl ester) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing alpha-fluoro-alpha-methyl-beta-oxo-benzenepropanoic acid methyl ester, and how can purity be optimized?
- Methodology :
- Synthesis : Start with benzoylacetate derivatives (e.g., methyl benzoylacetate, ) and introduce fluorine via electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride). The alpha-methyl group can be incorporated via alkylation with methyl iodide under basic conditions (e.g., NaH/THF).
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester. Confirm purity via GC-FID (e.g., cyanosilicone columns as in FAME analysis, ) and ¹⁹F NMR to verify fluorination efficiency.
Q. Which analytical techniques are critical for characterizing structural and stereochemical features of this compound?
- Methodology :
- GC-MS : Identify volatile impurities or degradation products (e.g., decanoic acid methyl ester analogs, ).
- Multinuclear NMR : ¹H NMR for methyl/fluoro group integration; ¹³C NMR to confirm carbonyl (β-oxo) and ester groups; ¹⁹F NMR (δ ~ -200 ppm) to detect fluorination.
- IR Spectroscopy : Validate ester (C=O stretch ~1740 cm⁻¹) and keto (C=O ~1700 cm⁻¹) functionalities.
Q. How should this compound be stored to prevent degradation during long-term studies?
- Methodology :
- Store at -80°C in amber vials under inert gas (argon) to minimize hydrolysis of the ester group. Use desiccants (e.g., silica gel) to avoid moisture, as fluorinated esters are prone to hydrolysis under humid conditions .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in aminolysis or nucleophilic substitution reactions?
- Methodology :
- Computational Modeling : Apply DFT (B3LYP/6-311++G(d,p)) to map reaction pathways, as demonstrated for beta-hydroxy-alpha,beta-unsaturated esters . Identify intermediates (e.g., alpha-oxo ketene) and transition states.
- Kinetic Studies : Monitor reaction progress via LC-MS under varying amine concentrations. Compare experimental rate constants with computed energy barriers.
Q. How do solvent polarity and substituent effects influence the compound’s electronic structure and reactivity?
- Methodology :
- Solvent Modeling : Use IEFPCM (integral equation formalism polarizable continuum model) to assess solvent effects on reaction thermodynamics, as in aminolysis studies .
- Hammett Analysis : Synthesize analogs with electron-withdrawing/donating groups on the benzene ring. Correlate substituent σ values with reaction rates (e.g., SN2 fluorination).
Q. What challenges arise in chromatographic separation of stereoisomers or degradation products?
- Methodology :
- GC Optimization : Use polar cyanosilicone columns (e.g., SP-2560) for high-resolution separation of cis/trans isomers, as in FAME analysis .
- HPLC-MS/MS : Employ chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with MS detection to resolve enantiomers and quantify degradation products.
Q. How can in silico tools predict the compound’s potential bioactivity or toxicity?
- Methodology :
- Molecular Docking : Screen against target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. Compare binding affinities with structurally related fluorinated esters .
- ADMET Prediction : Use SwissADME or ProTox-II to estimate pharmacokinetic properties (e.g., CYP450 inhibition) and toxicity endpoints.
Q. What experimental approaches are needed to assess environmental persistence or degradation pathways?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

